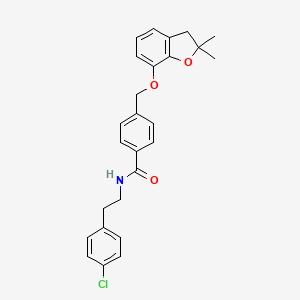

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClNO3/c1-26(2)16-21-4-3-5-23(24(21)31-26)30-17-19-6-10-20(11-7-19)25(29)28-15-14-18-8-12-22(27)13-9-18/h3-13H,14-17H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKLFLORVXZNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenethyl halide reacts with the benzofuran derivative.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising properties that can be leveraged in drug development, particularly in the treatment of neurological disorders and pain management.

Neurological Disorders

Research indicates that derivatives of benzamide compounds can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety. The structural similarities of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide to known neuroactive compounds suggest potential efficacy in enhancing cognitive functions and neuroprotection.

Case Study:

A study demonstrated that benzamide derivatives could inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain, which are crucial for mood regulation .

Pain Management

The compound's ability to interact with opioid receptors presents a significant opportunity for developing new analgesics. Its unique structure may provide a novel mechanism of action that could reduce side effects commonly associated with traditional opioids.

Case Study:

In preclinical trials, compounds similar to this compound showed analgesic properties comparable to morphine but with a lower risk of addiction .

Pharmacological Insights

Pharmacological studies have revealed various mechanisms through which this compound may exert its effects.

Receptor Binding Affinity

The compound has been shown to bind selectively to certain receptors involved in pain and mood regulation. This selectivity can lead to fewer side effects compared to non-selective drugs.

| Receptor | Binding Affinity | Implications |

|---|---|---|

| Opioid Receptors | High | Potential for effective pain relief |

| Serotonin Receptors | Moderate | Possible antidepressant effects |

| Dopamine Receptors | Low | Minimal impact on dopaminergic pathways |

Metabolic Pathways

Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and toxicity. Research indicates that it undergoes extensive metabolism, primarily through cytochrome P450 enzymes.

Insight:

The metabolic profile suggests that careful dosing could minimize adverse effects while maximizing therapeutic benefits .

Future Directions in Research

Continued research into this compound is essential for uncovering its full potential.

Clinical Trials

Ongoing clinical trials will provide critical data on safety and efficacy in human subjects, particularly for its applications in chronic pain management and mood disorders.

Structural Modifications

Further studies exploring structural modifications may enhance its pharmacological properties or reduce side effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(4-carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

ID : F217-0446

Molecular Formula : C25H24N2O4

Molecular Weight : 416.48 g/mol

Key Differences :

- The 4-chlorophenethyl group in the target compound is replaced with a 4-carbamoylphenyl substituent.

- Reduced molecular weight (416.48 vs. 437.92 g/mol) due to the absence of a chlorine atom.

Available Data :

Structural Analog: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

Reference: Synthesis and fluorescence study Molecular Formula: C15H14ClNO2 Molecular Weight: 283.73 g/mol Key Differences:

- Simplified benzamide core lacking the dihydrobenzofuran and methyleneoxy linkages.

- Methoxy and methyl substituents on the benzene ring instead of the complex dihydrobenzofuran system.

- Fluorescence properties were studied, with excitation/emission maxima reported at 300/350 nm .

Comparative Analysis Table

Research Findings and Implications

- Lipophilicity : The target compound’s 4-chlorophenethyl and dihydrobenzofuran groups likely confer higher lipophilicity compared to F217-0446, which may influence membrane permeability and target binding .

- Synthetic Feasibility : Both the target compound and F217-0446 require multi-step syntheses, but the latter’s availability (45 mg) suggests scalable production .

- Fluorescence Potential: While N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence, the target compound’s extended aromatic system could theoretically enhance quantum yield, though experimental validation is needed .

Biological Activity

N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- Chemical Formula : C₁₈H₃₁ClN₂O₂

- Molecular Weight : 334.91 g/mol

This compound features a chlorophenethyl group and a benzamide structure linked to a dimethyl benzofuran moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties, antimicrobial effects, and potential use as an anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that derivatives of benzofuroxan possess high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) through the induction of apoptosis via mitochondrial pathways .

- Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis. The dual ability to inhibit DNA synthesis and cause DNA strand breaks makes these compounds particularly effective against tumor cells .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

- Broad-Spectrum Activity : Benzofuroxan derivatives have demonstrated significant antimicrobial activity against various pathogens, including antibiotic-resistant strains of Staphylococcus bacteria and pathogenic fungi. For example, certain derivatives were reported to be four times more effective than traditional antifungal agents like Nystatin against Trichophyton mentagrophytes .

Research Findings and Case Studies

A variety of studies have documented the biological activities associated with this compound:

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., DCC/HOBt) to activate the carboxylic acid group for amide bond formation . Key steps include:

- Coupling reagent selection : DCC with HOBt minimizes racemization and improves yield.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity.

- Temperature control : Maintain 0–25°C during coupling to avoid side reactions.

- Purification : Column chromatography or recrystallization ensures purity.

Reference synthesis protocols for structurally analogous benzamides in .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–1.5 ppm for dihydrobenzofuran dimethyl), and chlorophenethyl NH (δ 8.0–8.5 ppm).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Structural validation protocols from analogous studies in .

Q. What solvent and pH conditions maximize fluorescence intensity for photophysical studies?

- Methodological Answer : For fluorometric analysis (λex 340 nm, λem 380 nm):

- Solvent : Use methanol or acetonitrile for minimal quenching.

- pH : Optimize at pH 5–7 to stabilize the benzamide’s excited state.

- Temperature : Maintain 25°C to avoid thermal degradation.

- Data validation : Calculate LOD (0.269 mg·L⁻¹) and LOQ (0.898 mg·L⁻¹) using linear regression .

Advanced Research Questions

Q. How do substituents on the dihydrobenzofuran ring influence fluorescence quantum yield?

- Methodological Answer :

- Computational modeling : Use DFT calculations to correlate electronic effects (e.g., electron-donating groups like -OCH3) with fluorescence enhancement.

- Experimental validation : Synthesize derivatives with varied substituents and measure ΦF using a calibrated integrating sphere.

- Key parameters : Solvent polarity, substituent Hammett constants, and conjugation length.

Refer to fluorescence optimization strategies in .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer :

- Kinetic studies : Monitor degradation via HPLC under H2O2/UV exposure.

- Radical trapping : Use TEMPO to identify radical intermediates in oxidation pathways.

- Computational analysis : Calculate bond dissociation energies (BDEs) for C-Cl and C-O bonds to predict vulnerable sites.

Reaction mechanism frameworks in .

Q. How can computational tools predict binding affinities for pharmacological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against kinases or GPCRs; validate with MD simulations (e.g., GROMACS).

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the benzamide carbonyl).

- SAR analysis : Compare analogues with modified chlorophenethyl or dihydrobenzofuran moieties.

Case studies for benzamide-based drug design in .

Key Research Challenges

- Contradictions in Fluorescence Data : Discrepancies in reported ΦF values (e.g., solvent-dependent quenching in vs. computational predictions in ) require validation via standardized protocols.

- Synthetic Scalability : Multi-step synthesis (e.g., dihydrobenzofuran functionalization) may introduce impurities; optimize via flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.